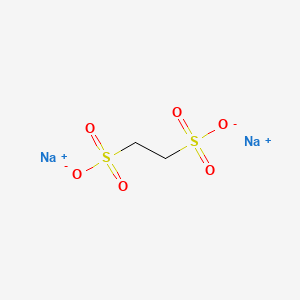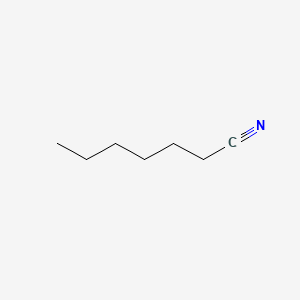
5-Hydroxy-4-méthoxy-2-nitrobenzaldéhyde
Vue d'ensemble
Description
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C8H7NO5 . It is characterized by the presence of a hydroxyl group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Applications De Recherche Scientifique
Chemistry: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays .
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases .
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties .
Mécanisme D'action
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors like solubility, stability, and molecular size can all affect a compound’s pharmacokinetics .
Action Environment
The environment in which a compound acts can greatly influence its efficacy and stability. Factors like temperature, pH, and the presence of other molecules can all affect how a compound behaves .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde typically involves the nitration of 4-methoxybenzaldehyde followed by hydroxylation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step can be achieved using a base such as potassium hydroxide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.
Reduction: 5-Hydroxy-4-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
- 5-Hydroxy-2-nitrobenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- 3-Hydroxy-4-nitrobenzaldehyde
- 2-Methoxy-4-nitrobenzaldehyde
Comparison: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of hydroxyl, methoxy, and nitro groups that make it valuable in various synthetic and research applications .
Propriétés
IUPAC Name |
5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTULGYAZUWPSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301264 | |
| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-47-6 | |
| Record name | 58749-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the use of methionine in the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde?
A1: The research highlights the role of methionine in the selective hydrolysis of the 5th-position methoxy group in the intermediate compound, 4,5-dimethoxy-2-nitrobenzaldehyde [, ]. The researchers propose that methionine facilitates this reaction by forming a "multiple hydrogen bonded association complex" with the intermediate, directing the hydrolysis to the desired position []. This method offers a yield of 65% for 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde [].
Q2: How was the structure of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde confirmed in the study?
A2: The synthesized 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde was characterized using a combination of spectroscopic techniques, specifically ¹H-NMR, IR, and MS spectroscopy [, ]. These analyses provided data confirming the successful synthesis and the intended chemical structure of the compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)

![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)
![4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1581607.png)
